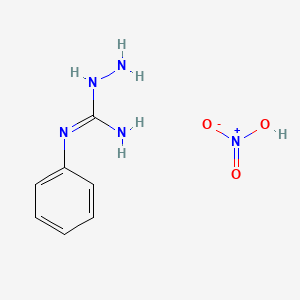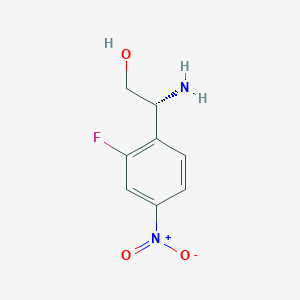
(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes it a versatile molecule for chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol typically involves the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Amination: Introduction of the amino group.
Hydroxylation: Introduction of the hydroxyl group.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interaction: Investigated for its binding affinity to certain proteins.
Medicine
Drug Development: Explored as a potential pharmaceutical agent.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of advanced materials.
Agriculture: Investigated for its potential use in agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(2-fluoro-4-nitrophenyl)ethanol: Lacks chirality.
2-Amino-2-(2-chloro-4-nitrophenyl)ethanol: Contains a chlorine atom instead of fluorine.
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol: Contains a methyl group instead of a nitro group.
Uniqueness
Chirality: The ®-enantiomer provides specific stereochemical properties.
Fluorine Substitution: The presence of fluorine enhances the compound’s stability and reactivity.
Functional Groups: The combination of amino, hydroxyl, and nitro groups offers diverse reactivity and applications.
Eigenschaften
Molekularformel |
C8H9FN2O3 |
|---|---|
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-7-3-5(11(13)14)1-2-6(7)8(10)4-12/h1-3,8,12H,4,10H2/t8-/m0/s1 |
InChI-Schlüssel |
CGRLXQIAHHLTCA-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)[C@H](CO)N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


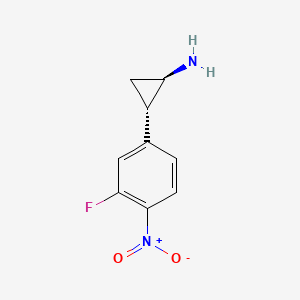
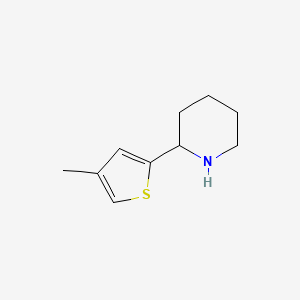
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)

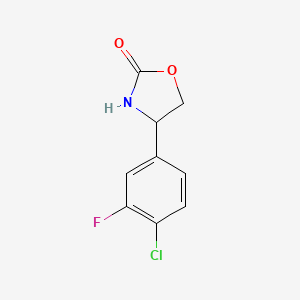
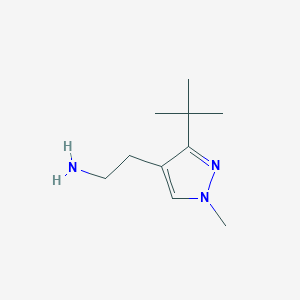
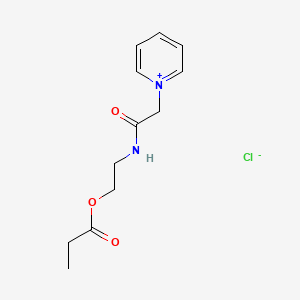
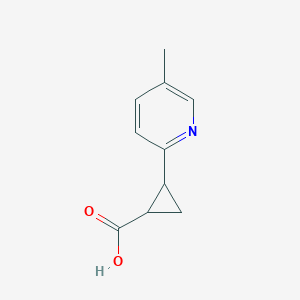
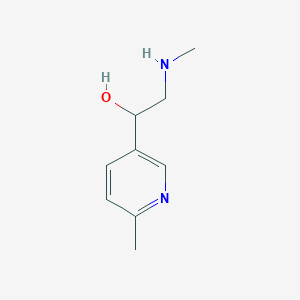
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
